molecular formula C18H32N2O6 B3040059 4-(Oxetan-3-yl)piperidine Hemioxalate CAS No. 1523606-46-3

4-(Oxetan-3-yl)piperidine Hemioxalate

Cat. No.: B3040059
CAS No.: 1523606-46-3
M. Wt: 372.5
InChI Key: QNRCCNUCCUODHO-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)piperidine Hemioxalate is a chemical compound with the molecular formula C18H32N2O6 and a molecular weight of 372.46 g/mol . It is primarily used in research and development within the pharmaceutical, agricultural, and life science industries . This compound is known for its unique structure, which includes an oxetane ring and a piperidine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 4-(Oxetan-3-yl)piperidine Hemioxalate involves several steps. One common method includes the reaction of piperidine with oxetane under controlled conditions to form the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce production costs .

Chemical Reactions Analysis

4-(Oxetan-3-yl)piperidine Hemioxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired products are formed efficiently .

Scientific Research Applications

4-(Oxetan-3-yl)piperidine Hemioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)piperidine Hemioxalate involves its interaction with specific molecular targets and pathways. The oxetane ring in the compound is known to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, influencing various biochemical pathways . The piperidine ring also contributes to the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

4-(Oxetan-3-yl)piperidine Hemioxalate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

oxalic acid;4-(oxetan-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO.C2H2O4/c2*1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h2*7-9H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRCCNUCCUODHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2COC2.C1CNCCC1C2COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Oxetan-3-yl)piperidine Hemioxalate
Reactant of Route 2
4-(Oxetan-3-yl)piperidine Hemioxalate
Reactant of Route 3
4-(Oxetan-3-yl)piperidine Hemioxalate
Reactant of Route 4
4-(Oxetan-3-yl)piperidine Hemioxalate
Reactant of Route 5
4-(Oxetan-3-yl)piperidine Hemioxalate
Reactant of Route 6
4-(Oxetan-3-yl)piperidine Hemioxalate

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